2-Amino-4-methoxy-3-methylbenzonitrile
Description
2-Amino-4-methoxy-3-methylbenzonitrile (CAS: 923274-68-4) is a substituted benzonitrile derivative featuring amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups at the 2-, 4-, and 3-positions of the benzene ring, respectively. This compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocyclic compounds. The methoxy and methyl substituents influence its electronic and steric properties, while the amino group enhances reactivity in coupling or substitution reactions.
Key properties include:
Properties
IUPAC Name |
2-amino-4-methoxy-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIQSRVJVDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717607 | |
| Record name | 2-Amino-4-methoxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923274-68-4 | |
| Record name | 2-Amino-4-methoxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 4-methoxy-3-methylbenzonitrile, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or column chromatography to obtain high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxy-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-methoxy-3-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The methoxy and methyl groups may also influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 2-Amino-4-methoxy-3-methylbenzonitrile with structurally related compounds:
*Estimated based on substituent contributions.
Key Observations:
The chloro substituent in 2-Amino-4-chloro-5-methoxybenzonitrile introduces electrophilicity, making it more reactive in cross-coupling reactions than the methyl-substituted analog . Aminomethyl derivatives (e.g., 3-(Aminomethyl)benzonitrile) lack steric hindrance from ring substituents, favoring nucleophilic reactions .
Applications: Pharmaceutical intermediates: The acetylated derivative (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) is used in ketone-based drug synthesis . Agrochemicals: Chloro- and methoxy-substituted analogs are precursors in herbicide development .
Purity and Availability
- This compound is available in small quantities (100 mg to 1 g) from specialized suppliers, reflecting its niche applications .
- 4-Amino-3-methylbenzonitrile is more cost-effective (JPY 4,100/g vs. ~JPY 36,000/g for 3-(Aminomethyl)benzonitrile), likely due to simpler synthesis .
Biological Activity
2-Amino-4-methoxy-3-methylbenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : Approximately 147.17 g/mol
- Appearance : Light yellow crystalline solid
The biological activity of this compound is primarily attributed to its structural features:
- Amino Group : This functional group can form hydrogen bonds, enhancing interactions with biological targets.
- Methoxy Group : This group contributes to hydrophobic interactions, influencing the compound's solubility and permeability across biological membranes.
- Nitrile Group : The nitrile may participate in various chemical reactions, potentially affecting enzyme activity and metabolic pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several significant biological activities:
Study on Cytochrome P450 Inhibition
A study focusing on the inhibitory effects of this compound on CYP1A2 revealed that it significantly reduces the enzyme's activity. This finding suggests that the compound could alter the metabolism of drugs that are substrates for CYP1A2, highlighting its importance in pharmacological contexts.
Antioxidant Activity Investigation
In a comparative study of various benzonitrile derivatives, it was found that this compound exhibited moderate antioxidant activity when tested against standard free radical scavengers. The mechanism was hypothesized to involve electron donation from the amino and methoxy groups, which stabilize free radicals .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
